molecular formula C18H20BrFN2 B10888874 1-(3-Bromobenzyl)-4-(4-fluorobenzyl)piperazine

1-(3-Bromobenzyl)-4-(4-fluorobenzyl)piperazine

Cat. No.: B10888874
M. Wt: 363.3 g/mol
InChI Key: AQVQSMYUEFETCD-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-(4-fluorobenzyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of bromobenzyl and fluorobenzyl groups attached to the piperazine ring

Preparation Methods

The synthesis of 1-(3-Bromobenzyl)-4-(4-fluorobenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzyl chloride and 4-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The piperazine ring is introduced by reacting the starting materials with piperazine in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

1-(3-Bromobenzyl)-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromobenzyl)-4-(4-fluorobenzyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-(4-fluorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Bromobenzyl)-4-(4-fluorobenzyl)piperazine can be compared with other similar compounds, such as:

    1-(3-Chlorobenzyl)-4-(4-fluorobenzyl)piperazine: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical and biological properties.

    1-(3-Bromobenzyl)-4-(4-chlorobenzyl)piperazine: This compound has a chlorine atom instead of a fluorine atom, which may also affect its properties.

    1-(3-Bromobenzyl)-4-(4-methylbenzyl)piperazine: This compound has a methyl group instead of a fluorine atom, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific combination of bromobenzyl and fluorobenzyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20BrFN2

Molecular Weight

363.3 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20BrFN2/c19-17-3-1-2-16(12-17)14-22-10-8-21(9-11-22)13-15-4-6-18(20)7-5-15/h1-7,12H,8-11,13-14H2

InChI Key

AQVQSMYUEFETCD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)Br

Origin of Product

United States

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